2,4-Di(propan-2-yl)phenyl diphenyl phosphate

描述

Chemical Identity and Structural Characterization of 2,4-Di(propan-2-yl)phenyl Diphenyl Phosphate

Systematic Nomenclature and Synonyms

The compound this compound is systematically identified through multiple nomenclature systems and synonymous designations. The Chemical Abstracts Service registry number 96107-55-0 serves as the primary identifier for this organophosphorus compound. The systematic International Union of Pure and Applied Chemistry name follows the designation [2,4-di(propan-2-yl)phenyl] diphenyl phosphate, which accurately describes the molecular structure and substitution pattern.

Several synonymous names are utilized throughout the literature to reference this compound. The most commonly encountered alternative designation is 2,4-diisopropylphenyl diphenyl phosphate, which employs the traditional nomenclature for isopropyl groups. The formal Chemical Abstracts nomenclature presents the compound as phosphoric acid, 2,4-bis(1-methylethyl)phenyl diphenyl ester, emphasizing its phosphate ester nature. Additional systematic variations include 2,4-bis(1-methylethyl)phenyl diphenyl phosphate and diphenyl 2,4-diisopropylphenyl phosphate.

The compound classification extends beyond simple nomenclature to encompass its chemical family designation as an organophosphate ester. Within commercial and industrial contexts, various trade names and product identifiers may be employed, though the Chemical Abstracts Service number remains the definitive identifier for regulatory and research purposes. The European Community number system does not currently list this compound, indicating its specialized nature and limited commercial distribution.

Molecular Architecture and Stereochemical Considerations

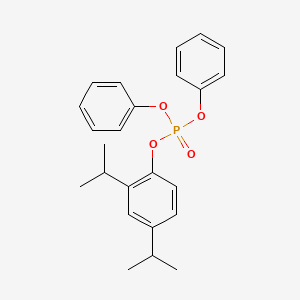

The molecular architecture of this compound exhibits a complex three-dimensional structure centered around a tetrahedral phosphorus atom. The phosphate moiety forms the central hub of the molecule, with four oxygen atoms coordinated to the phosphorus center through covalent bonds. Three of these oxygen atoms participate in ester linkages, connecting to aromatic systems, while the fourth maintains a double bond with phosphorus, forming the characteristic phosphoryl group.

The substituted phenyl ring displays two isopropyl groups positioned at the 2,4-positions relative to the phosphate ester linkage. These bulky alkyl substituents create significant steric hindrance around the aromatic ring, influencing both the compound's physical properties and chemical reactivity. The isopropyl groups adopt conformations that minimize steric interactions while maintaining optimal orbital overlap with the aromatic pi-system.

Conformational analysis reveals that the molecule exhibits restricted rotation around several bonds due to steric constraints. The phenyl-phosphate ester bond experiences hindered rotation due to the bulk of the isopropyl substituents and the diphenyl phosphate moiety. The two additional phenyl rings attached to the phosphate center can adopt various orientations, creating multiple low-energy conformers that contribute to the compound's overall molecular flexibility.

The molecular geometry analysis indicates that the phosphorus atom maintains approximately tetrahedral geometry with bond angles deviating slightly from the ideal 109.5 degrees due to the differing electronic and steric demands of the substituents. The exact mass determination of 410.16500 daltons provides precise molecular weight confirmation for analytical and identification purposes.

Physicochemical Properties

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shift patterns. Proton nuclear magnetic resonance analysis reveals distinct resonance regions corresponding to the various hydrogen environments within the molecule. The isopropyl methyl groups typically appear as doublets in the aliphatic region between 1.0 and 1.3 parts per million, while the methine protons of the isopropyl groups resonate as multiplets in the 2.4 to 2.7 parts per million range.

The aromatic proton signals provide crucial structural information regarding the substitution pattern of the phenyl rings. The substituted phenyl ring bearing the isopropyl groups exhibits a complex splitting pattern reflecting the asymmetric substitution pattern. The two equivalent diphenyl groups attached to the phosphate center display characteristic aromatic multipets in the 6.5 to 8.0 parts per million region, typical of phenyl protons.

Fourier transform infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of specific functional groups within the molecule. The phosphate ester functionality produces characteristic absorption patterns, including phosphorus-oxygen stretching vibrations. Aromatic carbon-hydrogen stretching modes appear in the 3020 to 3080 wavenumber range, while aromatic carbon-carbon stretching vibrations manifest between 1550 and 1700 wavenumbers. The aliphatic carbon-hydrogen stretching modes from the isopropyl groups contribute to absorption bands in the 2800 to 3000 wavenumber region.

Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns characteristic of organophosphate esters. The molecular ion peak at mass-to-charge ratio 410 corresponds to the intact molecular structure. Fragmentation analysis typically reveals loss of phenyl groups and alkyl substituents, providing structural confirmation through predictable fragmentation pathways characteristic of phosphate esters.

Thermal Stability and Decomposition Profiles

Thermal stability analysis of this compound reveals significant thermal resistance compared to many organophosphate compounds. Thermogravimetric studies indicate that diphenyl phosphate esters demonstrate considerably enhanced thermal stability relative to their alkyl counterparts. The degradation onset temperature for diphenyl phosphate esters typically occurs around 289 degrees Celsius, representing substantial thermal resistance.

The thermal decomposition mechanism involves multiple pathways depending on the temperature and atmospheric conditions. Initial degradation processes typically involve elimination reactions that generate phosphorus-containing acids along with unsaturated organic compounds. Infrared spectroscopic monitoring during thermal decomposition reveals the disappearance of characteristic carbon-hydrogen absorption bands near 3000 wavenumbers, accompanied by the appearance of broad phosphorus acid bands in the same spectral region.

The decomposition progression demonstrates the formation of alkene products through elimination reactions, evidenced by the growth of characteristic absorption bands at 1644 wavenumbers corresponding to carbon-carbon double bonds. These observations suggest that the primary thermal degradation pathway involves elimination of phosphorus acid moieties to generate unsaturated organic products, consistent with established mechanisms for organophosphate thermal decomposition.

Residue analysis following thermal decomposition indicates that approximately 24 percent of the initial sample mass remains after complete degradation, suggesting the formation of thermally stable phosphorus-containing compounds. Mass spectrometric analysis of thermal decomposition products confirms the presence of corresponding phosphorus acids, providing mechanistic insight into the degradation pathways.

Solubility and Partition Coefficients

Solubility characteristics of this compound reflect its organophilic nature and substantial molecular size. Water solubility measurements indicate extremely limited aqueous solubility, with reported values of 7.69 × 10⁻⁷ and 3.90 × 10⁻⁷ molar concentrations. These low solubility values reflect the compound's predominantly hydrophobic character due to the multiple aromatic rings and alkyl substituents.

The logarithmic partition coefficient between octanol and water provides quantitative assessment of the compound's lipophilicity. The calculated logP value of 7.57830 indicates extremely high lipophilicity, confirming the compound's strong preference for organic phases over aqueous environments. This high partition coefficient suggests significant bioaccumulation potential and limited mobility in aqueous environmental systems.

| Property | Value | Units | Reference |

|---|---|---|---|

| Water Solubility | 7.69 × 10⁻⁷ | Molar | |

| Water Solubility | 3.90 × 10⁻⁷ | Molar | |

| LogP (Octanol/Water) | 7.57830 | Dimensionless | |

| Polar Surface Area | 54.57000 | Ų |

The polar surface area calculation of 54.57 square angstroms provides additional insight into the compound's molecular polarity and potential for intermolecular interactions. This moderate polar surface area value reflects the contribution of the phosphate oxygen atoms to the overall molecular polarity while confirming the predominantly nonpolar character imparted by the extensive aromatic and aliphatic hydrocarbon framework.

Solubility in organic solvents demonstrates the expected pattern for highly lipophilic compounds, with good solubility anticipated in nonpolar and moderately polar organic solvents. The compound's storage requirements specify maintenance at 2 to 8 degrees Celsius, suggesting potential stability concerns at elevated temperatures that may relate to its thermal decomposition characteristics.

属性

IUPAC Name |

[2,4-di(propan-2-yl)phenyl] diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-18(2)20-15-16-24(23(17-20)19(3)4)28-29(25,26-21-11-7-5-8-12-21)27-22-13-9-6-10-14-22/h5-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZONBDFKZXLORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70706668 | |

| Record name | 2,4-Di(propan-2-yl)phenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96107-55-0 | |

| Record name | 2,4-Di(propan-2-yl)phenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Overview

2,4-Di(propan-2-yl)phenyl diphenyl phosphate, also known as Bis(2,4-diisopropylphenyl) phenyl phosphate (CAS No. 96107-55-0), is an organophosphate compound recognized for its diverse applications in various fields such as chemistry, biology, and industry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and toxicity profiles.

Chemical Structure and Properties

The compound has a molecular formula of C30H39O4P and features a complex structure that allows for various interactions within biological systems. Its synthesis typically involves the reaction of 2,4-di(propan-2-yl)phenol with phenyl phosphorodichloridate under basic conditions, often using dichloromethane as a solvent.

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. It can bind to active sites of certain enzymes, disrupting metabolic pathways. This interaction can lead to significant physiological effects, including alterations in cellular signaling and metabolism .

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits the function of specific enzymes by occupying their active sites.

- Membrane Interaction : It alters cellular membrane properties, which can affect nutrient transport and signal transduction.

Antimicrobial Properties

Research indicates that organophosphate compounds, including this compound, exhibit antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains .

Neurotoxicity and Endocrine Disruption

Like many organophosphates, there is concern regarding the neurotoxic effects of this compound. Studies suggest potential neurobehavioral impacts on aquatic organisms at concentrations lower than 1 mg/L . Additionally, it has been implicated in endocrine disruption in wildlife .

Case Studies

Acute Toxicity

Acute toxicity studies have shown that exposure to high concentrations can lead to adverse health effects in both aquatic and terrestrial organisms. The compound's toxicity is influenced by its chemical structure and environmental persistence .

Chronic Effects

Chronic exposure studies suggest that long-term exposure may lead to cumulative toxic effects, impacting growth and reproductive success in various species .

Summary Table of Biological Activities

科学研究应用

Chemistry

DIPP serves as a reagent in organic synthesis and a catalyst in polymerization reactions. Its ability to facilitate chemical transformations makes it valuable in developing new materials and compounds.

Biology

Research has indicated that DIPP exhibits enzyme inhibitory properties, particularly against cholinesterase enzymes. This inhibition can lead to significant neurotoxic effects, similar to other organophosphate compounds. Understanding these interactions is crucial for assessing its potential therapeutic applications and toxicological effects.

Medicine

Ongoing studies are exploring DIPP's role in treating diseases related to phosphate metabolism. Its mechanism of action involves binding to specific enzymes, which may provide insights into developing new therapeutic strategies.

Industry

DIPP is utilized as a flame retardant and plasticizer in polymer production. Its thermal stability and low volatility make it particularly effective in high-temperature applications, contributing to the safety and performance of various materials.

DIPP's interactions with biological systems reveal several critical activities:

- Enzyme Inhibition : DIPP inhibits cholinesterase activity, impacting neurotransmission pathways.

- Developmental Toxicity : Exposure during critical developmental periods may lead to neurodevelopmental deficits in animal models.

- Endocrine Disruption : DIPP can interfere with thyroid hormone action, potentially affecting metabolic regulation.

Enzyme Inhibition Studies

Research indicates that DIPP significantly inhibits cholinesterase activity. A study found that exposure to DIPP resulted in measurable decreases in enzyme function, highlighting its potential neurotoxic effects .

Developmental Toxicity Assessment

In a study involving perinatal exposure to organophosphate flame retardants (including DIPP), researchers observed altered behavior and cognitive functions in offspring . This underscores the importance of understanding exposure risks during critical developmental windows.

Endocrine Disruption Evidence

A comprehensive assessment demonstrated that DIPP interferes with thyroid hormone action, raising concerns about its implications for both human health and ecological systems .

Environmental Impact

DIPP has been detected in aquatic ecosystems, raising concerns about its persistence and bioaccumulation potential. Environmental assessments indicate that it contributes to pollution levels in sediment samples from various lakes .

Summary of Biological Activities

Human Exposure Data

| Study | Sample Size | Detection Rate | Metabolite Concentration |

|---|---|---|---|

| Hammel et al. | 40 | 100% | 2.6 ng/mL |

| General Population Study | 48 | 98% | Varies |

化学反应分析

Hydrolysis Mechanisms

Phosphate esters like 2,4-diisopropylphenyl diphenyl phosphate undergo hydrolysis via nucleophilic substitution mechanisms. The steric bulk of the 2,4-diisopropylphenyl group influences reactivity:

Kinetic Insights :

-

Hydrolysis rates for diisopropyl-substituted esters are accelerated under acidic conditions due to the SN1 pathway , with activation energies influenced by substituent effects .

-

Isotope effects (

) for aryl phosphates (e.g., ~1.45) suggest proton transfer occurs during the rate-limiting step in monoanion hydrolysis .

Environmental Oxidation Pathways

Indoor and environmental exposure leads to oxidation followed by hydrolysis, forming secondary metabolites:

Example Pathway :

-

Oxidation : Radical-mediated conversion to phosphorylated intermediates.

-

Hydrolysis : Cleavage of ester bonds yields smaller fragments (e.g., diphenyl phosphate and isopropylphenol derivatives) .

Synthetic Reactivity

During synthesis, the compound’s precursor (2,4-diisopropylphenol) is critical. Key steps include:

Critical Parameters :

-

Agitation : Reduces localized polyalkylation during synthesis .

-

C₃/Φ ratio : Moles of propylene per mole phenol (<0.30) optimizes monoalkylation .

Stability and Degradation

相似化合物的比较

Table 1. Key Properties of Selected Analogues

Environmental Persistence and Bioavailability

24DIPPDPP exhibits intermediate environmental mobility compared to its analogues. For example:

- Volatility : 24DIPPDPP is less volatile than 2IPPDPP due to its branched isopropyl groups, reducing atmospheric dispersal but increasing adsorption to particulate matter .

- Biodegradation : Unlike tert-butyl derivatives (e.g., 4tBPDPP), 24DIPPDPP undergoes slower hydrolysis in aquatic systems, with half-lives exceeding 100 days in sediment .

- Human Exposure : Urinary metabolites of 24DIPPDPP remain poorly characterized, though diphenyl phosphate (DPHP) and hydroxyphenyl phenyl phosphate are hypothesized as primary biomarkers .

Toxicity and Regulatory Considerations

- Acute Toxicity: Limited data suggest 24DIPPDPP has moderate acute toxicity (LD50 > 2000 mg/kg in rodents), comparable to triphenyl phosphate (TPHP) but lower than neurotoxic analogues like tri-o-cresyl phosphate (TOCP) .

Industrial and Commercial Relevance

- Flame Retardant Mixtures : 24DIPPDPP constitutes ~30% of FM 550 by mass, alongside B2IPPPP (25%) and 2IPPDPP (15%). In contrast, FM 600 contains tert-butylphenyl phosphate (TBPP) isomers, which exhibit superior thermal stability but higher production costs .

- Market Trends : ITP-based formulations are favored over halogenated flame retardants due to lower toxicity concerns, though tert-butyl derivatives (e.g., tris(p-tert-butylphenyl) phosphate) are gaining traction in high-performance applications .

准备方法

Alkylation of Phenol to Form Isopropylphenols

The initial step in the preparation involves the selective alkylation of phenol with propylene to introduce isopropyl groups, predominantly at the 2 and 4 positions of the phenol ring. This is conventionally achieved using a Friedel-Crafts catalyst, such as p-toluene sulfonic acid, under controlled conditions to minimize polyalkylation and favor monoisopropylation.

Catalyst and Conditions : Typically, p-toluene sulfonic acid is used at 0.5% to 10% by weight relative to phenol. The alkylation is performed at atmospheric or elevated pressure, with reaction times ranging from 1 to 24 hours. The molar ratio of propylene to phenol (C3/φ ratio) is critical and maintained below 0.25, preferably between 0.05 and 0.20, to limit the formation of polyisopropylphenols.

Reaction Monitoring : The progress is monitored by measuring propylene consumption and analyzing samples via gas chromatography to quantify phenol, monoisopropylphenol, and polyisopropylphenol content.

Selectivity : Lower C3/φ ratios reduce the formation of undesirable 2,6-diisopropylphenol and other polyisopropylated byproducts, which is essential for obtaining a feedstock suitable for subsequent phosphorylation.

Fractionation to Enrich Monoisopropylphenol Content

Following alkylation, the reaction mixture contains unreacted phenol, monoisopropylphenol, and minor amounts of polyisopropylphenols. To enhance the monoisopropylphenol content, distillative fractionation is employed:

Separation Principle : Phenol has distinct boiling point and vapor pressure characteristics allowing it to be separated from isopropylated phenols by distillation at relatively low temperatures, minimizing decomposition.

Process Details : The mixture is distilled to remove unreacted phenol as distillate, enriching the residue (distilland) in monoisopropylphenol. The distillation is continued until the C3/φ ratio in the distilland reaches about 0.30 or higher, indicating a higher concentration of isopropylated phenols.

Outcome : This step produces a phenol/monoisopropylphenol mixture with a monoisopropylphenol content sufficient for efficient phosphorylation.

Phosphorylation to Form 2,4-Di(propan-2-yl)phenyl Diphenyl Phosphate

The final key step is the phosphorylation of the alkylated phenol mixture to produce the triaryl phosphate ester:

Phosphorylating Agents : Common reagents include phosphorus oxychloride (POCl3), phosphorus pentachloride, or phosphoric acid. The phosphorylation is typically conducted under conventional conditions referenced in established patents.

Reaction Conditions : The alkylated phenol mixture is reacted with the phosphorylating agent, often in the presence of a base or catalyst, to form the diphenyl phosphate ester with isopropyl substitutions at the 2 and 4 positions.

Selectivity and Purity : The prior fractionation step reduces polyisopropylphenol content, which helps minimize side products such as 2,6-diisopropylphenyl phosphate, yielding a product with suitable viscosity and performance characteristics.

Summary Table of Preparation Steps

| Step | Key Parameters | Purpose | Outcome |

|---|---|---|---|

| Alkylation | Phenol, propylene, p-toluene sulfonic acid (0.5–10 wt%), C3/φ ratio 0.05–0.20, 1–24 h | Introduce isopropyl groups selectively | Monoisopropylphenol-rich mixture with low polyisopropylphenols |

| Fractionation | Distillation to remove unreacted phenol | Enrich monoisopropylphenol content | Phenol/monoisopropylphenol mixture suitable for phosphorylation |

| Phosphorylation | Phosphorus oxychloride or similar agents | Form triaryl phosphate ester | This compound with reduced side products |

Research Findings and Data Insights

Gas Chromatographic Analysis of Alkylation Products

The following data exemplifies the relationship between C3/φ ratio and the composition of alkylated phenol mixtures:

| Sample No. | Total Phenol (g) | C3/φ Ratio | Phenol (wt%) | Monoisopropylphenol (wt%) | 2,6-Diisopropylphenol (wt%) | Total Diisopropylphenol (wt%) |

|---|---|---|---|---|---|---|

| 1 | 3575.1 | 0.141 | 78.7 | 16.2 | 0.67 | 1.6 |

| 2 | 3624.9 | 0.203 | 73.8 | 22.9 | 1.17 | 2.5 |

| 3 | 3515.9 | 0.247 | 68.7 | 25.9 | 1.77 | 3.8 |

| 4 | 3760.0 | 0.308 | 62.3 | 28.2 | 2.56 | 6.4 |

Note: Data based on gas chromatographic analysis of alkylation products showing increased monoisopropylphenol with higher C3/φ ratios but also increased polyisopropylphenols.

Impact of Alkylation Conditions on Product Purity

Lower C3/φ ratios (e.g., 0.15) yield significantly lower 2,6-diisopropylphenol content than higher ratios (e.g., 0.20), improving the purity of the phosphorylation feedstock.

Fractionation effectively concentrates monoisopropylphenol by removing unreacted phenol, facilitating the production of triaryl phosphates with desirable viscosity and performance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。